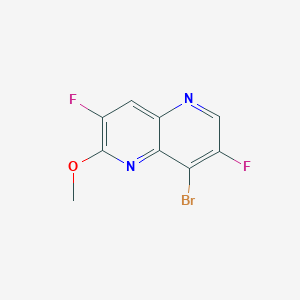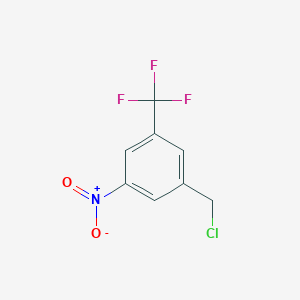
1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
A study by Vargas-Oviedo et al. (2017) details a methodology for synthesizing a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene. This process is significant due to its efficiency, high yield, and use of microwave-assisted reactions, leading to compounds of high-added value (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).
Crystal Structure Analysis
Lynch and Mcclenaghan (2003) conducted a study on two chemical isomers of 3-nitrobenzotrifluoride to understand their crystal structures for the purpose of forming a cocrystal. The study highlights the conformational similarities and differences in the packing of these compounds, contributing to our understanding of molecular interactions in crystallography (Lynch & Mcclenaghan, 2003).
Molecular Structure and Interactions
Abbasi et al. (2010) examined the title molecule 1-Chloromethyl-3-nitrobenzene, focusing on the structural orientation of its nitro and chloromethyl groups. Their findings on intermolecular interactions enhance the understanding of molecular behavior in various chemical contexts (Abbasi et al., 2010).
Nucleophilic Aromatic Substitution Studies
Ajenjo et al. (2016) investigated the nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, leading to novel compounds with diverse applications. This research provides insights into chemical reactivity and synthesis pathways (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).
Catalysis and Fluorination Studies
Mejía and Togni (2012) explored the catalytic trifluoromethylation of aromatic compounds using hypervalent iodine reagents. Their research contributes to the understanding of electrophilic fluorination processes in organic chemistry (Mejía & Togni, 2012).
Vibrational and Structural Analysis
Saravanan, Balachandran, and Viswanathan (2014) conducted a spectroscopic investigation on related compounds, providing valuable information on vibrational, structural, and electronic properties. This research aids in understanding the influence of various groups on molecular properties (Saravanan, Balachandran, & Viswanathan, 2014).
Anion Transport and Electron-Withdrawing Substituents
Peng et al. (2016) demonstrated that modification of 1,3-bis(benzimidazol-2-yl)benzene with electron-withdrawing groups like trifluoromethyl and nitro significantly increases anionophoric activity. This research is critical for the development of efficient anion transport systems (Peng, Zhang, Sun, Cai, Chen, & Chen, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
1-(chloromethyl)-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-4-5-1-6(8(10,11)12)3-7(2-5)13(14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHLGDSKENSUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

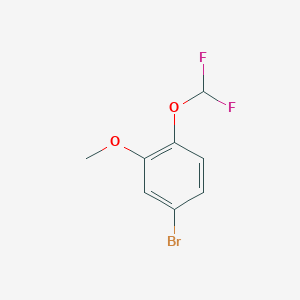
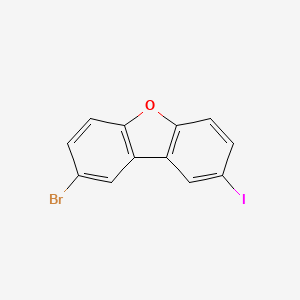

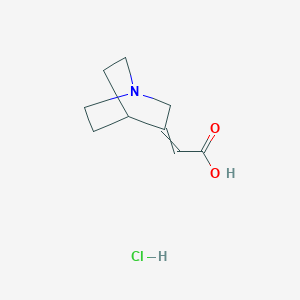


![tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1376391.png)
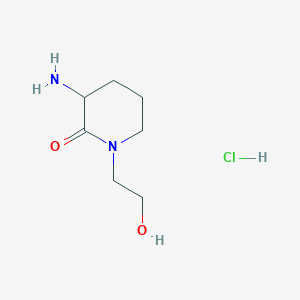
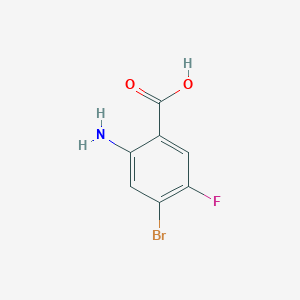
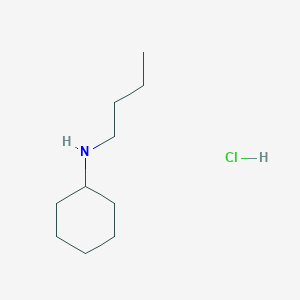
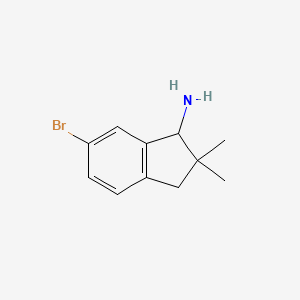
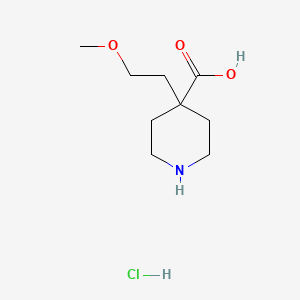
![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)
